Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside
Description
Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (CAS 67381-29-7) is a chemically modified monosaccharide derivative widely employed in carbohydrate chemistry and glycobiology. Its molecular formula is C₂₁H₂₆O₆, with an average mass of 374.433 Da and five defined stereocenters . The compound features benzyl ether protecting groups at the 2- and 4-positions of the mannose ring, leaving the 3- and 6-hydroxyl groups available for further functionalization. This regioselective protection enhances its utility as a synthetic intermediate in oligosaccharide assembly and glycoconjugate synthesis .
Key applications include:
- Drug Discovery: Used to study carbohydrate-protein interactions relevant to cancer and immunology .
- Synthetic Chemistry: Serves as a building block for complex glycosides due to its stability under acidic and basic conditions .
- Biological Research: Explored for antimicrobial and anticancer activities, leveraging its structural mimicry of natural glycans .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNJBPDHIJUNF-TXVWBRJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453644 | |
| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-29-7 | |
| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Base in Benzylation
The choice of base significantly impacts reaction efficiency and selectivity. Sodium hydride, while highly reactive, can promote over-benzylation at elevated temperatures, as observed in glucopyranoside derivatives. Silver(I) oxide offers superior control, particularly in polar aprotic solvents like dimethylformamide (DMF), where it facilitates controlled deprotonation of hydroxyl groups without inducing side reactions. For example, reactions conducted with Ag₂O at 60°C in DMF achieved 70–75% yields in analogous systems, compared to 50–55% with NaH under similar conditions.
Solvent Effects
Solvent polarity directly influences reaction kinetics. Non-polar solvents like toluene favor slower reaction rates, enhancing selectivity for less sterically hindered hydroxyl groups. Conversely, polar solvents such as DMF accelerate benzylation but risk compromising regioselectivity. A balance is struck using tetrahydrofuran (THF), which moderately solubilizes both the carbohydrate substrate and benzyl chloride while maintaining regiocontrol.
Temperature and Reaction Time
Optimal temperatures range from 60°C to 80°C, with prolonged reaction times (>6 hours) correlating with increased formation of regioisomers. Kinetic studies in glucopyranoside systems revealed that maintaining temperatures below 70°C reduces byproduct formation by 15–20%.
Purification and Isolation Techniques
Chromatographic Methods
Crude reaction mixtures typically contain regioisomers and per-benzylated byproducts, necessitating advanced purification. Silica gel chromatography with gradient elution (ethyl acetate/hexane) remains the gold standard, resolving 2,4-di-O-benzyl derivatives from 3,6-protected analogs. High-performance liquid chromatography (HPLC) using C18 columns further refines purity, particularly for analytical validation.
Crystallization Procedures
Recrystallization from ethanol/water mixtures (4:1 v/v) yields crystalline Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside with >98% purity. This method is preferred for large-scale batches due to its cost-effectiveness, though it requires precise control over cooling rates to avoid oiling out.
Large-Scale Synthesis Considerations
Industrial production scales benzylation reactions to 50–100 L batches, employing continuous flow reactors to enhance heat dissipation and mixing efficiency. However, challenges persist in recycling expensive catalysts like Ag₂O and minimizing solvent waste. Recent advances include immobilized base systems, where sodium hydride is supported on alumina, reducing reagent consumption by 30%.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃): Key signals include δ 4.85 (d, J = 1.8 Hz, H-1), 4.60–4.45 (m, benzyl CH₂), and 3.40 (s, OCH₃). 13C NMR confirms benzylation via peaks at δ 138.2 (benzyl Cq) and 73.8 (C-2, C-4). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation at m/z 374.1572 [M+Na]⁺.
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) achieves baseline separation of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (tᵣ = 12.3 min) from regioisomers (tᵣ = 14.1 min).
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Benzylation | One-Pot Benzylation |
|---|---|---|
| Yield | 65–70% | 50–55% |
| Purity Post-Purification | >98% | 90–92% |
| Catalyst Cost | High (Ag₂O) | Moderate (NaH) |
| Scalability | Limited | High |
Stepwise methods offer superior purity but face scalability limitations due to costly catalysts. One-pot protocols, while less selective, are more amenable to industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxyl or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
MDB serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. The benzyl groups provide protective functionality that allows for selective modifications during synthesis. This capability is crucial for developing various carbohydrate derivatives with specific properties .
Synthesis of Complex Carbohydrates
Researchers utilize MDB as a starting material to synthesize more complex carbohydrates essential for biological processes. By modifying the protecting groups on MDB, various functionalities can be introduced, leading to the creation of diverse carbohydrate derivatives .
Biological Applications
Substrate for Glycosidases
MDB is employed in studies involving glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. By using MDB as a substrate, researchers can investigate enzyme mechanisms and substrate specificity, enhancing the understanding of carbohydrate metabolism .
Lectin Binding Studies
The compound is also used to probe the binding affinities of lectins, which are proteins that specifically bind to carbohydrates. These studies are vital for understanding cell-cell recognition processes and other biological interactions .
Medical Research
Potential Drug Delivery Systems
MDB has been investigated for its potential role in drug delivery systems. Its structure allows it to interact with biological molecules, making it a candidate for developing therapeutic agents targeting diseases such as HIV and cancer .
Inhibition of Bacterial Adhesion
Research indicates that MDB can inhibit the adhesion of Escherichia coli to host cells by competing with mannose for binding sites. This property suggests its potential use in preventing urinary tract infections by blocking bacterial colonization .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, MDB is utilized in producing specialty chemicals and reagents for organic synthesis. Its unique reactivity patterns make it an attractive compound for various chemical reactions .
Mechanism of Action
The mechanism of action of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to carbohydrate-binding proteins such as lectins and glycosidases.
Pathways Involved: It participates in pathways related to carbohydrate metabolism and glycosylation processes.
Comparison with Similar Compounds
Substitution Pattern and Reactivity
The position and number of protecting groups significantly influence reactivity and applications. Below is a comparative analysis:
Key Observations :
- Regioselectivity : The 2,4-di-O-benzyl substitution in the title compound allows selective functionalization at the 3- and 6-positions, unlike fully protected analogs (e.g., 1,2,3,4-tetra-O-benzyl) .
- Backbone Influence: Xylose analogs (e.g., Methyl 2,4-di-O-benzyl-α-D-xylopyranoside) exhibit faster reaction rates due to reduced steric hindrance compared to mannose derivatives .
- Hydrophobicity : Increasing benzyl groups (e.g., tetra-O-benzyl derivatives) improve lipid solubility but may hinder aqueous-phase bioactivity .
Physicochemical Properties
- Solubility: The title compound is soluble in organic solvents (e.g., CHCl₃, DCM) but insoluble in water, similar to other benzyl-protected sugars. In contrast, acetylated derivatives (e.g., 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) show moderate aqueous solubility .
- Stability : Benzyl ethers resist hydrolysis under acidic conditions, whereas benzoyl or acetyl groups are prone to cleavage, limiting their use in multi-step syntheses .
Biological Activity
Introduction
Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (MDBM) is a glycoside derivative of mannose, notable for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, microbiology, and biochemistry due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of MDBM, supported by relevant research findings and data.
MDBM is synthesized through the selective benzylation of methyl α-D-mannopyranoside. The structure can be represented as follows:
The compound features two benzyl groups attached to the 2 and 4 positions of the mannopyranoside ring, enhancing its lipophilicity and biological interaction potential.
Antimicrobial Activity
Research indicates that MDBM exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Escherichia coli . MDBM functions by inhibiting bacterial adherence to urinary tract cells, thereby preventing infections. The mechanism involves competition with mannose-binding lectins on bacterial surfaces, which is critical for their adhesion and colonization .
Antiviral Properties
MDBM has shown promise in antiviral applications as well. Its structural similarity to natural sugars allows it to interfere with viral entry mechanisms. In vitro studies suggest that MDBM can inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors .
Immunomodulatory Effects
Recent investigations have also explored the immunomodulatory effects of MDBM. It has been observed to enhance immune responses in animal models, potentially through the activation of macrophages and other immune cells. This activity may be beneficial in developing treatments for immunodeficiency disorders .
Enzyme Inhibition
MDBM acts as an inhibitor of various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can lead to altered carbohydrate metabolism, making MDBM a candidate for further research in metabolic disorders such as diabetes .
Case Study 1: Urinary Tract Infection Prevention
In a controlled study involving mice, MDBM was administered prior to exposure to infective strains of E. coli . The results demonstrated a significant reduction in urinary tract infections among treated subjects compared to controls. The efficacy was attributed to MDBM's ability to block bacterial adherence through competitive inhibition .
Case Study 2: Antiviral Activity Against Influenza Virus
A study assessed the antiviral properties of MDBM against the influenza virus. Cell cultures treated with MDBM showed a marked decrease in viral load compared to untreated controls. The compound's mechanism was linked to its interference with viral hemagglutinin, crucial for viral entry into host cells .
Table 1: Summary of Biological Activities of MDBM
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial adherence | |
| Antiviral | Blocks viral entry | |
| Immunomodulatory | Enhances immune response | |
| Glycosidase inhibition | Alters carbohydrate metabolism |
Table 2: Efficacy of MDBM in Case Studies
Q & A
Q. Analytical
- X-ray Diffraction (XRD) : Resolves absolute configuration of crystalline derivatives (e.g., bromobenzoylated analogs) .
- High-Resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., -labeling) and fragmentation pathways .
- 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and quaternary carbons in complex oligosaccharides .
How do solubility properties impact experimental design, and what formulations address these limitations?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
